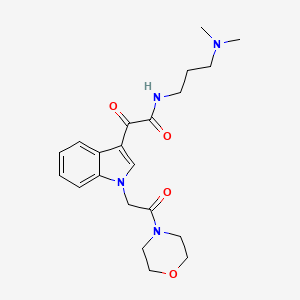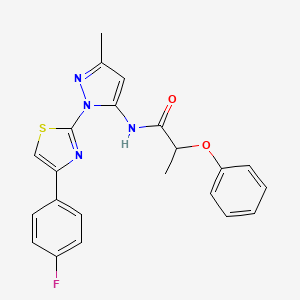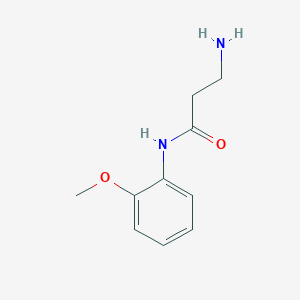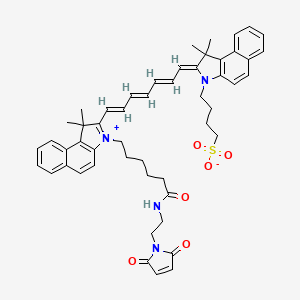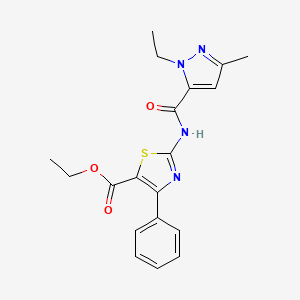
1-(2,6-difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Structure and Material Properties
The study on the crystal structure of azimsulfuron, a sulfonylurea herbicide, demonstrates the relevance of urea derivatives in understanding molecular geometry and interactions. Such research aids in the design of new materials with specific physical properties, including hydrogen bonding patterns that contribute to stability and solubility (Youngeun Jeon et al., 2015).
Hydrogel Formation and Application
The formation of hydrogels from urea derivatives, as explored through the behavior of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, highlights the potential of such compounds in creating materials with tunable physical properties. This research opens avenues for developing new biomaterials for medical and environmental applications (G. Lloyd & J. Steed, 2011).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles using 1,3-diketones and urea derivatives underscores the importance of such compounds in medicinal chemistry and drug development. Fluorinated heterocycles are key components in many pharmaceuticals due to their unique biological activities and metabolic stability (Joseph Sloop et al., 2002).
Catalysis and Green Chemistry
The use of urea as an organo-catalyst for synthesizing densely functionalized heterocycles emphasizes the role of urea derivatives in promoting eco-friendly chemical reactions. This research contributes to the field of green chemistry by developing more sustainable and efficient synthetic methods (G. Brahmachari & B. Banerjee, 2014).
Photochromic Properties and Self-Assembly
The investigation of photochromic properties and self-assembling capabilities of urea derivatives like 5-Ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans provides insights into the development of smart materials. These materials have potential applications in optoelectronics and molecular devices due to their ability to change properties in response to external stimuli (Xavier Sallenave et al., 2004).
Anticancer Potential
Research on pyrazole compounds and their synthesis highlights the potential of urea derivatives as anticancer agents. The exploration of their electronic structure, physico-chemical properties, and docking analysis provides valuable information for the design of novel therapeutics (Renjith Thomas et al., 2019).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c16-12-2-1-3-13(17)14(12)20-15(22)19-10-8-18-21(9-10)11-4-6-23-7-5-11/h1-3,8-9,11H,4-7H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVDEGPFMRBUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2449246.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)
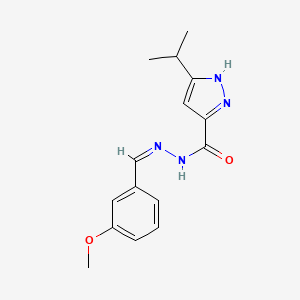
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)
